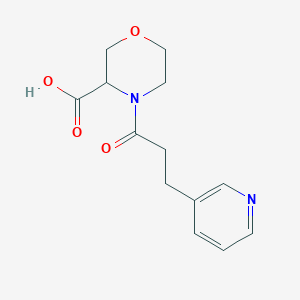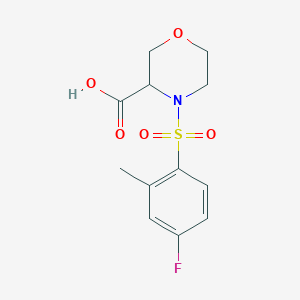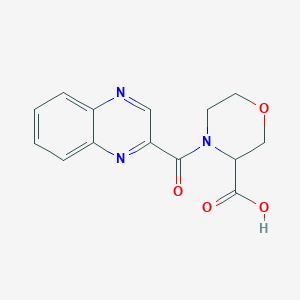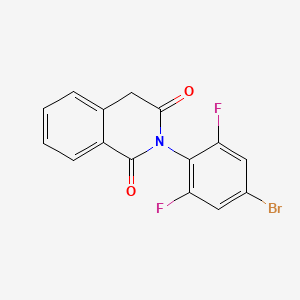
4-(3-Pyridin-3-ylpropanoyl)morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyridin-3-ylpropanoyl)morpholine-3-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as PPM-3 and has been the subject of extensive research due to its unique properties and potential therapeutic benefits.
作用机制
The mechanism of action of PPM-3 involves its ability to selectively inhibit specific enzymes and signaling pathways involved in various cellular processes. PPM-3 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, PPM-3 has been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PPM-3 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and cardioprotection. Additionally, PPM-3 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
PPM-3 has several advantages for laboratory experiments, including its high yield and purity, simple synthesis method, and selective inhibition of specific enzymes and signaling pathways. However, PPM-3 also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of PPM-3. These include further studies on its potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular disorders. Additionally, future research could focus on the optimization of the synthesis method for PPM-3 to improve its yield and purity. Furthermore, future studies could investigate the potential side effects and toxicity of PPM-3 to determine its safety for clinical use.
合成方法
PPM-3 can be synthesized using a simple and efficient method that involves the reaction of 3-pyridinepropanoic acid with morpholine and ethyl chloroformate. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
科学研究应用
PPM-3 has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular disorders. In cancer research, PPM-3 has been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cancer cell proliferation and survival. Additionally, PPM-3 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, PPM-3 has been shown to have cardioprotective effects and may have potential applications in the treatment of cardiovascular disorders such as myocardial infarction.
属性
IUPAC Name |
4-(3-pyridin-3-ylpropanoyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(4-3-10-2-1-5-14-8-10)15-6-7-19-9-11(15)13(17)18/h1-2,5,8,11H,3-4,6-7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMMXZEFUXJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)

![4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B7581249.png)
![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)


